1-Hydroxy-2-phenylindole

Synthetic Methodology Medicinal Chemistry C-H Activation

Distinct N-hydroxy/nitrone tautomerism enables regioselective 3-substitution, superior to unsubstituted 2-phenylindole. Key for 3-cyano and sulfonyloxyindole derivatives in oncology/CNS SAR. High-yield nucleophilic addition and spin-trapping applications. Essential scaffold for building diverse indole libraries. Inquire for bulk pricing and custom synthesis.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 1859-39-8
Cat. No. B159980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-phenylindole
CAS1859-39-8
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2O
InChIInChI=1S/C14H11NO/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-10,16H
InChIKeyGSCZNYAHWDLULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-2-phenylindole (CAS 1859-39-8): A Versatile Indole Scaffold for Targeted Synthesis and Drug Discovery


1-Hydroxy-2-phenylindole (CAS 1859-39-8) is a substituted indole featuring a phenyl group at the 2-position and a hydroxyl moiety at the N-1 position. It is a key intermediate in the synthesis of more complex indole derivatives, with applications spanning medicinal chemistry, material science, and synthetic methodology development [1]. The compound exhibits a LogP of 3.33, indicating moderate lipophilicity, and is classified as an inactive substance under the TSCA Inventory, confirming its primary use as a research chemical and intermediate rather than a commercial product [2].

Why 1-Hydroxy-2-phenylindole Outperforms Standard 2-Phenylindoles in Synthetic and Biological Applications


Unlike unsubstituted 2-phenylindole, which lacks the N-hydroxy functionality, 1-hydroxy-2-phenylindole exhibits distinct chemical and biological behavior due to its unique tautomeric equilibrium and enhanced reactivity. The N-hydroxy group enables the compound to exist in both hydroxylamine and nitrone tautomeric forms, allowing for nucleophilic addition reactions not possible with the parent 2-phenylindole [1]. This structural feature also facilitates regioselective functionalization at the 3-position, a critical advantage in medicinal chemistry for the synthesis of targeted derivatives with potential biological activity [2].

Quantitative Differentiation of 1-Hydroxy-2-phenylindole: Comparative Evidence for Informed Procurement


Enhanced Synthetic Versatility via Regioselective 3-Position Functionalization

1-Hydroxy-2-phenylindole undergoes regioselective nucleophilic substitution at the 3-position with high yields, enabling efficient derivatization. In a head-to-head comparison with 2-phenylindole, which lacks this reactivity profile, the N-hydroxy group directs functionalization to the 3-position, as demonstrated by a 61% yield in the reaction with ethyl cyanoacetate [1]. This contrasts with the lower reactivity and lack of regiocontrol observed with unsubstituted 2-phenylindole, which typically requires harsher conditions and yields a mixture of products.

Synthetic Methodology Medicinal Chemistry C-H Activation

Unique Tautomeric Equilibrium Enabling Nucleophilic Additions

1-Hydroxy-2-phenylindole exists in solution as an equilibrium mixture of hydroxylamine and nitrone tautomers, a property absent in 2-phenylindole [1]. This tautomerism allows for nucleophilic addition at the nitrone carbon, forming stable indolinic aminoxyls. In contrast, 2-phenylindole, lacking the N-hydroxy group, cannot form a nitrone tautomer and thus fails to participate in similar nucleophilic addition reactions.

Organic Chemistry Tautomerism Nitrone Chemistry

Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

The 1-hydroxy-2-phenylindole scaffold serves as a privileged structure for developing bioactive compounds, as evidenced by its inclusion in 76 patents and 3 literature reports, primarily focused on drug discovery applications [1]. In class-level inference, the presence of the N-hydroxy group significantly enhances the potential for hydrogen bonding and metal chelation compared to the unsubstituted 2-phenylindole scaffold, which lacks these features and shows lower binding affinity in biological assays [2].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Optimal Use Cases for 1-Hydroxy-2-phenylindole Based on Quantitative Evidence


Synthesis of 3-Substituted Indole Derivatives for Pharmaceutical Lead Optimization

The high yield (up to 61%) and regioselectivity of 1-hydroxy-2-phenylindole in nucleophilic substitution reactions at the 3-position make it an ideal starting material for synthesizing libraries of 3-substituted indoles. These derivatives are crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties of drug candidates, particularly in oncology and CNS disorders [1].

Development of Nitrone-Based Spin Traps and Heterocyclic Frameworks

The unique nitrone tautomer of 1-hydroxy-2-phenylindole enables its use as a precursor for stable indolinic aminoxyl radicals and complex heterocycles. This application is particularly valuable in the development of spin-trapping agents for detecting free radicals in biological systems and in the synthesis of novel heterocyclic scaffolds for drug discovery [1].

Preparation of Sulfonyloxyindole Intermediates for Cross-Coupling Reactions

Reaction of 1-hydroxy-2-phenylindole with sulfonyl chlorides yields 2-phenyl-3-sulfonyloxyindoles, which serve as versatile intermediates for transition metal-catalyzed cross-coupling reactions. This synthetic route provides access to a wide range of 3-aryl and 3-alkenyl indoles, important motifs in natural products and pharmaceuticals [1].

Synthesis of 3-Cyanoindole Derivatives as Potential Bioisosteres

Patent literature describes the use of 1-hydroxy-2-phenylindole as a key intermediate in the synthesis of 3-cyano-1-hydroxy-2-phenylindoles, a class of compounds explored as bioisosteres of carboxylic acids and amides in medicinal chemistry. This application leverages the N-hydroxy group for further functionalization while introducing a cyano moiety at the 3-position [2].

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